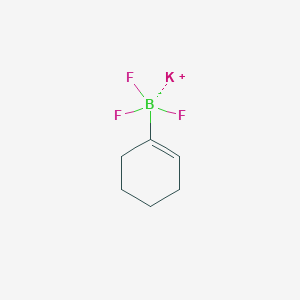

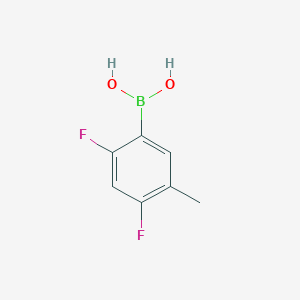

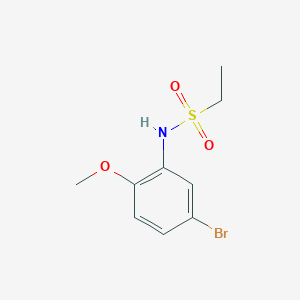

![molecular formula C10H8F3N3 B1425769 1H-Imidazol-2-amin, 5-[4-(Trifluormethyl)phenyl]- CAS No. 37148-87-1](/img/structure/B1425769.png)

1H-Imidazol-2-amin, 5-[4-(Trifluormethyl)phenyl]-

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years. The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Physical And Chemical Properties Analysis

Imidazole is an amphoteric in nature i.e., it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Wissenschaftliche Forschungsanwendungen

Entwicklung pharmazeutischer Medikamente

Imidazolderivate sind in der pharmazeutischen Industrie aufgrund ihres therapeutischen Potenzials prominent. Sie zeigen ein breites Spektrum an biologischen Aktivitäten, darunter antibakterielle, antifungale und antivirale Eigenschaften . Die Trifluormethylgruppe in der betreffenden Verbindung kann diese Eigenschaften verstärken und sie zu einem wertvollen Synthon für die Entwicklung neuer Medikamente machen.

Agrochemikalien

Der strukturelle Baustein des Imidazols wird auch in Agrochemikalien verwendet. Verbindungen wie 1H-Imidazol-2-amin, 5-[4-(Trifluormethyl)phenyl]- können verwendet werden, um Pestizide und Fungizide zu erzeugen, die Feldfrüchte vor Schädlingen und Krankheiten schützen und zu einer verbesserten landwirtschaftlichen Produktivität beitragen .

Materialwissenschaften

In den Materialwissenschaften werden Imidazolderivate zur Synthese von funktionalen Materialien mit möglichen Anwendungen in der Elektronik und Nanotechnologie verwendet. Die Trifluormethylphenylgruppe könnte diesen Materialien einzigartige elektronische Eigenschaften verleihen .

Katalyse

Imidazolverbindungen dienen als Katalysatoren in verschiedenen chemischen Reaktionen. Sie können Prozesse wie Polymerisation und Oxidation ermöglichen, die in der industriellen Chemie entscheidend sind .

Biomedizinische Forschung

Diese Verbindung kann in der biomedizinischen Forschung verwendet werden, insbesondere in der Untersuchung der Zellsignalisierung und Genexpression. Sie kann als Inhibitor oder Aktivator bestimmter biologischer Pfade wirken und Einblicke in zelluläre Funktionen liefern .

Synthetische Chemie

Die Verbindung ist ein wertvoller Baustein in der synthetischen Chemie. Sie kann verwendet werden, um komplexe Moleküle durch verschiedene organische Reaktionen zu konstruieren, darunter Cyclisierung und Substitution, die grundlegend für die Herstellung neuer chemischer Einheiten sind .

Wirkmechanismus

Target of Action

Imidazole derivatives are known to exhibit a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which may influence their bioavailability .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities .

Action Environment

The chemical properties of imidazole derivatives, such as their solubility in water and other polar solvents, may be influenced by environmental factors .

Eigenschaften

IUPAC Name |

5-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3N3/c11-10(12,13)7-3-1-6(2-4-7)8-5-15-9(14)16-8/h1-5H,(H3,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STVYQXZARQXMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=C(N2)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-8-azaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1425687.png)

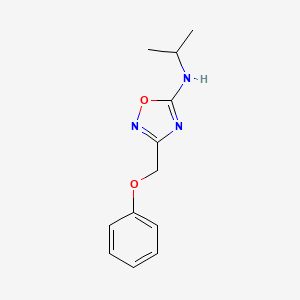

![{[6-Methyl-2-(piperidin-1-yl)pyrimidin-4-yl]methyl}(2-methylpropyl)amine](/img/structure/B1425694.png)

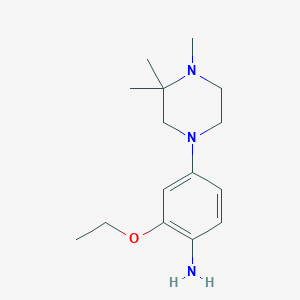

![3-{3-[1-(Methylamino)ethyl]phenyl}-1,3-oxazolidin-2-one](/img/structure/B1425707.png)

amine](/img/structure/B1425709.png)